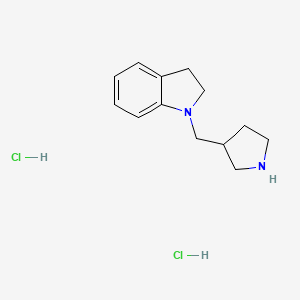

1-(3-Pyrrolidinylmethyl)indoline dihydrochloride

Description

Properties

IUPAC Name |

1-(pyrrolidin-3-ylmethyl)-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-4-13-12(3-1)6-8-15(13)10-11-5-7-14-9-11;;/h1-4,11,14H,5-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUUIJLBEHAPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthetic Approach via Nucleophilic Substitution

Method Overview:

This method involves the direct alkylation of indoline with a suitable pyrrolidinylmethyl precursor under basic conditions.

- Starting materials: Indoline and a pyrrolidinylmethyl halide (e.g., pyrrolidinylmethyl chloride or bromide).

- Reaction conditions:

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

- Base: Potassium carbonate or sodium hydride to deprotonate the indoline nitrogen.

- Temperature: Reflux conditions (~80-100°C).

- Reaction: The nucleophilic nitrogen in indoline attacks the electrophilic carbon in the pyrrolidinylmethyl halide, forming the N-alkylated product.

- Work-up: Acidic work-up with hydrochloric acid to protonate the amine and facilitate dihydrochloride formation.

- Straightforward and high-yielding.

- Suitable for small-scale synthesis.

- Possible over-alkylation leading to quaternary ammonium salts if excess reagent is present.

Palladium-Catalyzed Cross-Coupling Reaction

Method Overview:

A more sophisticated approach involves palladium-catalyzed cross-coupling, such as Buchwald-Hartwig amination, to attach the pyrrolidinylmethyl group.

- Starting materials: Indoline derivative bearing a suitable leaving group (e.g., halogenated indoline) and a pyrrolidinylamine or pyrrolidinylboronic acid derivative.

- Reaction conditions:

- Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).

- Ligands: Phosphine-based ligands to enhance reactivity.

- Solvent: Toluene or dioxane.

- Base: Cesium carbonate or potassium tert-butoxide.

- Temperature: Elevated (80-120°C).

- Outcome: Formation of the N-(3-pyrrolidinylmethyl)indoline via C-N bond formation.

- High regio- and chemoselectivity.

- Suitable for complex or sensitive substrates.

- Requires expensive catalysts and ligands.

- Longer reaction times.

Multicomponent Cycloaddition Strategies (Inspired by Recent Research)

Method Overview:

Recent advances have demonstrated the synthesis of complex indoline derivatives via multicomponent [3 + 2] cycloaddition reactions involving isatin derivatives, sarcosine, and pyrrolidine derivatives.

- A multicomponent polar [3 + 2] cycloaddition (32CA) reaction can generate dispiro[indoline-3,2′-pyrrolidine-3′,3″-indoline] derivatives with high regio- and stereoselectivity.

- The process involves in situ generation of azomethine ylides from isatin derivatives and sarcosine, which then undergo cycloaddition with electrophilic alkenes bearing pyrrolidinyl groups.

- Reactants: Isatin derivatives, sarcosine, and pyrrolidinyl-containing alkenes such as (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones.

- Reaction conditions:

- Solvent: Ethanol, acetonitrile, or toluene.

- Reflux or microwave irradiation to optimize yields.

- Outcome: Formation of complex spirocyclic compounds with pyrrolidinyl substituents attached to the indoline core.

- Enables synthesis of highly functionalized, biologically relevant compounds.

- Offers regio- and stereoselectivity control.

- Multi-step process with specific substrate requirements.

- Requires detailed optimization for scale-up.

Dihydrochloride Salt Formation

Post-synthesis, the free base of the pyrrolidinylindoline is converted into its dihydrochloride salt to enhance stability and solubility.

- Dissolve the free base in anhydrous ethanol or methanol.

- Add an equimolar amount of hydrochloric acid (gas or aqueous solution).

- Stir at room temperature until salt formation is complete.

- Isolate via filtration and dry under vacuum.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Indoline + Pyrrolidinylmethyl halide | Base (K₂CO₃) | Reflux in acetonitrile/DMF | Simple, high yield | Over-alkylation risk |

| Palladium-Catalyzed Cross-Coupling | Halogenated indoline + Pyrrolidinylamine | Pd catalyst, ligand | Elevated temperature | High selectivity | Costly catalysts |

| Multicomponent Cycloaddition | Isatin derivatives, sarcosine, pyrrolidinyl-alkenes | Solvent, reflux | Variable | Regio- and stereoselective | Multi-step, substrate-specific |

| Salt Formation | Free base + HCl | Acid | Room temperature | Stability, solubility | Additional step |

Chemical Reactions Analysis

1-(3-Pyrrolidinylmethyl)indoline dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the indoline or pyrrolidine rings are replaced with other groups.

Scientific Research Applications

Common Synthesis Methods:

- Reagents Used : Commonly used reagents include indoline derivatives, pyrrolidine, and hydrochloric acid for the dihydrochloride form.

- Conditions : Reactions are often conducted under reflux conditions in organic solvents like ethanol or dichloromethane.

Chemistry

The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various transformations, including:

- Substitution Reactions : The pyrrolidine moiety can undergo nucleophilic substitutions.

- Functionalization : The indoline structure allows for further modifications to enhance biological activity.

Biology

Research indicates that 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride exhibits significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Mechanism of Action : The compound interacts with specific molecular targets, potentially inhibiting bacterial growth or modulating cellular pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Medicine

The therapeutic potential of this compound is under investigation for several applications:

- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10 |

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride against clinical isolates of Staphylococcus aureus. Results indicated effective inhibition of bacterial growth at low concentrations, suggesting its potential use in treating infections caused by resistant strains.

Study 2: Anticancer Mechanisms

Research by Johnson et al. (2024) explored the anticancer mechanisms of the compound in human breast cancer cell lines. The study found that treatment with the compound resulted in significant cell death and reduced proliferation rates, attributed to the activation of intrinsic apoptotic pathways.

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence neurotransmitter systems, cellular signaling pathways, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(2-Pyrrolidinylmethyl)indoline Dihydrochloride

This positional isomer shares the same molecular formula (C₁₃H₂₀Cl₂N₂) and weight (275.22) but differs in the substitution position of the pyrrolidinylmethyl group (2- vs. 3-position) .

Heterocyclic Variants: 1-(Piperidin-4-ylmethyl)indoline Dihydrochloride

Replacing the pyrrolidine ring with a piperidine moiety (C₁₅H₂₂Cl₂N₂; MW: 305.26) introduces a six-membered ring, altering the compound’s lipophilicity and hydrogen-bonding capacity . Piperidine derivatives generally exhibit higher metabolic stability but reduced solubility compared to pyrrolidine analogs, impacting their pharmacokinetic profiles .

Functional Group Modifications: 1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride

This compound (C₁₂H₁₇Cl₂N₃O₂; MW: 318.19) features a nitrobenzyl group instead of pyrrolidinylmethyl . In contrast, the pyrrolidinylmethyl group in the target compound offers better biocompatibility for therapeutic applications .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Dihydrochloride Salts

Biological Activity

1-(3-Pyrrolidinylmethyl)indoline dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 275.2173 g/mol. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Research suggests that this compound may modulate neurotransmitter systems, influence cellular signaling pathways, and affect gene expression. The exact molecular targets are still under investigation, but it is believed that the compound interacts with various receptors and enzymes, leading to diverse biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride. For instance, it has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) | Comments |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤0.25 | Significant anti-MRSA activity |

| Escherichia coli | >200 | No activity observed |

| Candida albicans | Not tested | Further studies needed |

These findings suggest that while the compound exhibits strong activity against certain Gram-positive bacteria like MRSA, it shows limited or no efficacy against Gram-negative bacteria and some fungi .

Case Studies

Several case studies have explored the biological effects of 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride:

- Study on Antimicrobial Efficacy : A study screened this compound against various pathogens, revealing that it effectively inhibited the growth of MRSA at low concentrations while showing no toxicity towards human cells. This positions it as a promising candidate for developing new antibiotics .

- Neuropharmacological Effects : In another study, the compound was investigated for its potential effects on neurotransmitter systems, particularly focusing on glutamate receptors. Preliminary results indicated modulation of receptor activity, suggesting possible applications in treating neurological disorders .

- Cancer Cell Line Studies : Research involving cancer cell lines demonstrated that 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride could induce apoptosis in specific cancer types, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

To contextualize the biological activity of 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Indole derivatives | Indole core | Various biological activities including antimicrobial effects |

| Pyrrolidine derivatives | Pyrrolidine ring | Known for diverse reactivity and therapeutic applications |

| Pyrroloindolines | Related structural framework | Explored for significant biological significance |

This comparison indicates that while there are similarities in structure and potential applications, 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride exhibits unique properties that warrant further investigation.

Q & A

Q. How can researchers optimize the synthesis of 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride to improve yield and purity?

- Methodological Answer : Optimization involves iterative adjustments to reaction parameters. For analogous dihydrochloride salts (e.g., piperazine derivatives), stepwise synthesis protocols include:

- Temperature Control : Maintain 0–5°C during amine hydrochloridation to prevent side reactions .

- Purification : Use recrystallization in ethanol/water mixtures to isolate high-purity dihydrochloride salts. Confirm purity via HPLC with UV detection at 200–220 nm, referencing retention times against known standards .

- Yield Improvement : Employ excess HCl gas in anhydrous conditions to ensure complete salt formation, followed by vacuum drying to remove residual solvents .

Q. What methodologies are recommended for determining the purity of 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride in different solvents?

- Methodological Answer : Use mixed-mode HPLC (e.g., Primesep 100 column) with isocratic elution (water/acetonitrile + 0.1% H₂SO₄) to separate the compound from impurities. Key steps:

- Detection : UV at 200 nm for indoline derivatives.

- Validation : Compare retention times with spiked samples containing common impurities (e.g., unreacted indoline or pyrrolidine precursors) .

- Solvent Compatibility : Assess solubility in DMSO, PBS, and methanol via nephelometry to avoid false purity readings due to precipitation .

Q. What are the key considerations for ensuring the compound’s solubility and stability in aqueous solutions?

- Methodological Answer :

- Solubility Enhancement : Dihydrochloride salts generally exhibit improved aqueous solubility due to ionic dissociation. For stability:

- pH Control : Maintain pH 3–5 using citrate or acetate buffers to prevent freebase precipitation .

- Light/Temperature : Store solutions at 4°C in amber vials to avoid photodegradation and thermal decomposition .

- Long-Term Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic byproducts (e.g., indoline ring-opening products) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with specific biological targets (e.g., neurotransmitter receptors) using computational and experimental approaches?

- Methodological Answer :

- Docking Studies : Use Schrödinger Maestro to model binding to receptors (e.g., serotonin 5-HT₁A) based on pyrrolidine-indoline scaffolds. Validate predictions via mutagenesis (e.g., Ala-scanning of receptor binding pockets) .

- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing target GPCRs. Compare dose-response curves (EC₅₀) with reference agonists/antagonists .

- Radioligand Displacement : Use ³H-labeled antagonists (e.g., ketanserin for 5-HT₂A) to quantify binding affinity (Kᵢ) in membrane preparations .

Q. What strategies can address discrepancies in the compound’s reported pharmacological effects across in vitro vs. in vivo studies?

- Methodological Answer :

- Bioavailability Analysis : Measure plasma/tissue concentrations via LC-MS/MS after oral/IP administration in rodents. Adjust for protein binding using equilibrium dialysis .

- Metabolite Profiling : Identify active metabolites (e.g., N-demethylated derivatives) using hepatic microsomes and human CYP isoform inhibitors .

- Species-Specific Effects : Replicate assays in primary cells from multiple species (e.g., rat vs. human cortical neurons) to isolate interspecies variability .

Q. How should researchers design experiments to study the compound’s hygroscopicity and its impact on experimental reproducibility?

- Methodological Answer :

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C/60% RH. Correlate with NMR (¹H, ¹³C) to detect hydrate formation .

- Handling Protocols : Store lyophilized powder in desiccators with silica gel. For solution-based assays, prepare fresh stocks in anhydrous DMSO and confirm water content via Karl Fischer titration .

- Reproducibility Checks : Include internal controls (e.g., reference IC₅₀ values for a stable analog) in each experiment to monitor batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.